Cas no 77171-97-2 ((2S, 4’S, 8’S)-α-Tocopherol)

(2S, 4’S, 8’S)-α-トコフェロールは天然型ビタミンEの光学異性体であり、高い抗酸化活性と生体適合性を有する化合物です。この立体配置により、従来の合成α-トコフェロールに比べて細胞膜への親和性が向上し、生体利用率が高いことが特徴です。脂溶性ビタミンとして、脂質過酸化反応の抑制や細胞膜保護に効果的に作用します。特に(2S, 4’S, 8’S)配置は生体内で認識されやすく、医薬品や機能性食品における安定性と活性のバランスに優れています。熱や光に対する安定性も高く、製剤設計上の利点があります。

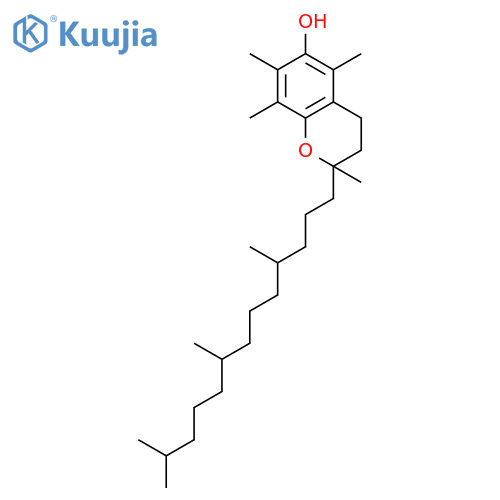

(2S, 4’S, 8’S)-α-Tocopherol structure

商品名:(2S, 4’S, 8’S)-α-Tocopherol

(2S, 4’S, 8’S)-α-Tocopherol 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-, (2S)-

- (2S, 4’S, 8’S)-α-Tocopherol

- (2S, 4’S, 8’S)-α-Toc

- (2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-ol

- Prestwick1_000404

- (2S, 4 inverted exclamation mark S, 8 inverted exclamation mark S)-

- 1411583-24-8

- SCHEMBL13055549

- SPBio_002267

- (s)-2,5,7,8-tetramethyl-2-((4s,8s)-4,8,12-trimethyltridecyl)chroman-6-ol

- 77171-97-2

- CHEBI:46430

- HMS1569A10

- (2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

- (2S,4'S,8'S)-alpha-Tocopherol

- A-Tocopherol

- Q27120650

- Prestwick0_000404

- Prestwick2_000404

- DTXSID60873171

- (-)-alpha-tocopherol

- 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol

-

- インチ: InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1

- InChIKey: GVJHHUAWPYXKBD-SYZUXVNWSA-N

- ほほえんだ: Cc1c(c2c(c(c1O)C)CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C

計算された属性

- せいみつぶんしりょう: 430.381080833g/mol

- どういたいしつりょう: 430.381080833g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 31

- 回転可能化学結合数: 12

- 複雑さ: 503

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 10.7

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- 密度みつど: 0.9±0.1 g/cm3

- ふってん: 485.9±0.0 °C at 760 mmHg

- フラッシュポイント: 210.2±24.4 °C

- じょうきあつ: 0.0±1.2 mmHg at 25°C

(2S, 4’S, 8’S)-α-Tocopherol セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(2S, 4’S, 8’S)-α-Tocopherol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T526095-10mg |

(2S, 4’S, 8’S)-α-Tocopherol |

77171-97-2 | 10mg |

$25612.00 | 2023-05-17 | ||

| TRC | T526095-50mg |

(2S, 4’S, 8’S)-α-Tocopherol |

77171-97-2 | 50mg |

$37563.00 | 2023-05-17 | ||

| TRC | T526095-25mg |

(2S, 4’S, 8’S)-α-Tocopherol |

77171-97-2 | 25mg |

$ 35000.00 | 2023-09-05 |

(2S, 4’S, 8’S)-α-Tocopherol 関連文献

-

Shanmuga Sundari Ilangovan,Shampa Sen RSC Adv. 2016 6 80121

-

2. Retinol and α-tocopherol in human milk and their relationship with dietary intake during lactationJiajing Jiang,Hailong Xiao,Kejian Wu,Zuxun Yu,Yiping Ren,Yiming Zhao,Kelei Li,Jiaomei Li,Duo Li Food Funct. 2016 7 1985

-

Shireesha Manturthi,Dwaipayan Bhattacharya,Kalyani Rajesh Sakhare,Kumar Pranav Narayan,Srilakshmi V. Patri New J. Chem. 2022 46 20886

-

Nader Tanideh,Fatemeh Sadeghi,Sasan Amanat,Donya Firoozi,Ali Noorafshan,Aida Iraji,Omid Koohi-Hosseinabadi Food Funct. 2020 11 860

-

Benjamin H. Parmenter,Kevin D. Croft,Jonathan M. Hodgson,Frederik Dalgaard,Catherine P. Bondonno,Joshua R. Lewis,Aedín Cassidy,Augustin Scalbert,Nicola P. Bondonno Food Funct. 2020 11 6777

77171-97-2 ((2S, 4’S, 8’S)-α-Tocopherol) 関連製品

- 2074-53-5(rel-α-Vitamin E)

- 148-03-8(b-Tocopherol (Racemic Mixture))

- 119-98-2(dl-Tocol)

- 54-28-4(γ-Tocopherol)

- 10191-41-0(DL-alpha-Tocopherol)

- 59-02-9(Vitamin E)

- 16698-35-4(b-Tocopherol)

- 119-13-1(δ-Tocopherol (>90%))

- 1406-18-4(2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量